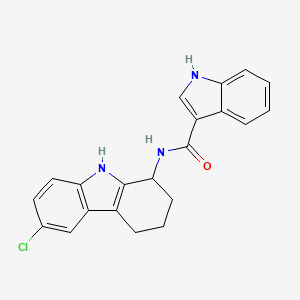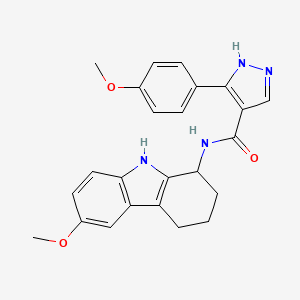
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is a synthetic organic compound It features a complex structure with a chloropyridazine moiety, a dioxidotetrahydrothiophene group, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chloropyridazine Moiety: This can be achieved by chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Synthesis of the Dioxidotetrahydrothiophene Group: This involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The chloropyridazine and dioxidotetrahydrothiophene intermediates are then coupled with piperidine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The dioxidotetrahydrothiophene group can be further oxidized under strong oxidizing conditions.
Reduction: The chloropyridazine moiety can be reduced to form different derivatives.
Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Further oxidized thiophene derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may serve as a probe or ligand in studying biological pathways and interactions. Its structural features could be useful in designing molecules that interact with specific biological targets.
Medicine
In medicinal chemistry, 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide could be investigated for its potential therapeutic properties. It might act as a lead compound for developing new drugs, particularly if it shows activity against certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interacting with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(tetrahydrothiophen-3-yl)piperidine-4-carboxamide: Lacks the dioxidotetrahydrothiophene group.
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate: Ester derivative of the carboxamide.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is unique due to the presence of both the chloropyridazine and dioxidotetrahydrothiophene groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClN4O3S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H19ClN4O3S/c15-12-1-2-13(18-17-12)19-6-3-10(4-7-19)14(20)16-11-5-8-23(21,22)9-11/h1-2,10-11H,3-9H2,(H,16,20) |
InChI Key |
ZZCZYDYHVYSCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide](/img/structure/B10994401.png)
![(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10994402.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B10994418.png)

![N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10994422.png)
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10994427.png)


![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide](/img/structure/B10994435.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B10994460.png)
![2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10994463.png)
![N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea](/img/structure/B10994464.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10994473.png)
